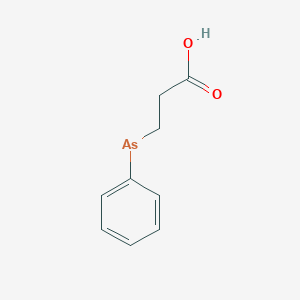
1-Dodecanaminium, N,N,N-tridodecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecanaminium, N,N,N-tridodecyl- is a quaternary ammonium compound characterized by its long alkyl chains. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. Its molecular structure consists of a central nitrogen atom bonded to three dodecyl groups and one dodecanaminium group, giving it a high molecular weight and hydrophobic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N,N,N-tridodecyl- typically involves the quaternization of dodecylamine with a suitable alkylating agent. One common method is the reaction of dodecylamine with dodecyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 1-Dodecanaminium, N,N,N-tridodecyl- often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of solvents like ethanol or methanol can facilitate the reaction and improve the solubility of the reactants. Post-reaction, the product is purified through techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
1-Dodecanaminium, N,N,N-tridodecyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides like bromides or chlorides, and the reactions are typically carried out in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used, often in acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation can lead to the formation of corresponding oxides or hydroxides .
Scientific Research Applications
1-Dodecanaminium, N,N,N-tridodecyl- has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between hydrophilic and hydrophobic reactants.
Biology: Employed in the study of cell membranes due to its surfactant properties, which can disrupt lipid bilayers.
Medicine: Investigated for its potential antimicrobial properties, particularly against gram-positive bacteria.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of 1-Dodecanaminium, N,N,N-tridodecyl- primarily involves its interaction with lipid membranes. The compound’s long hydrophobic chains insert into lipid bilayers, disrupting their structure and increasing membrane permeability. This can lead to cell lysis in biological systems or enhanced solubilization of hydrophobic compounds in industrial applications .
Comparison with Similar Compounds
Similar Compounds
1-Dodecanamine: A primary amine with a single dodecyl chain, used in similar applications but with different reactivity and solubility properties.
N,N,N-Triethyl-1-dodecanaminium: Another quaternary ammonium compound with shorter alkyl chains, leading to different surfactant properties and applications.
Uniqueness
1-Dodecanaminium, N,N,N-tridodecyl- is unique due to its three long dodecyl chains, which provide superior hydrophobic interactions compared to compounds with shorter chains. This makes it particularly effective in applications requiring strong surfactant properties and membrane disruption capabilities .
Properties
CAS No. |
45321-39-9 |
|---|---|
Molecular Formula |
C48H100N+ |
Molecular Weight |
691.3 g/mol |
IUPAC Name |
tetradodecylazanium |
InChI |
InChI=1S/C48H100N/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4/h5-48H2,1-4H3/q+1 |
InChI Key |
UOBBAWATEUXIQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


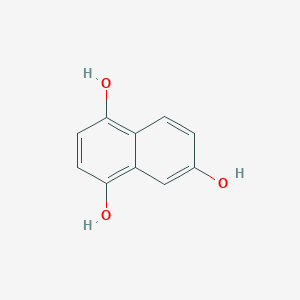
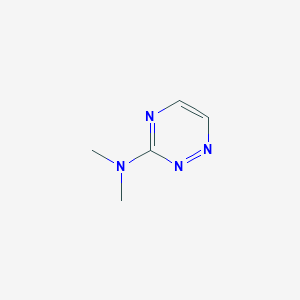
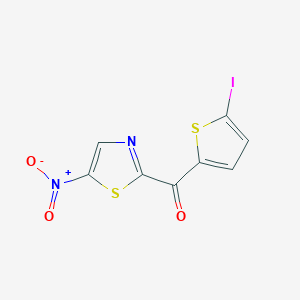


![1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14650394.png)
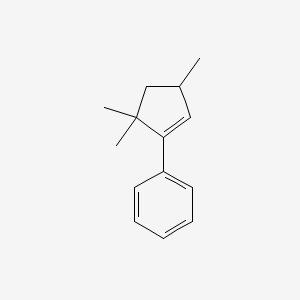
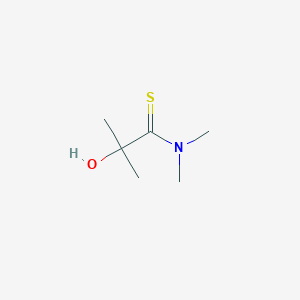

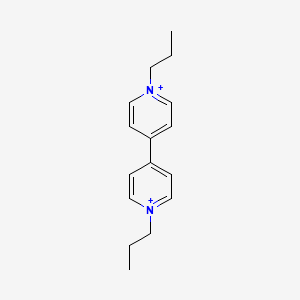
![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
![[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane](/img/structure/B14650417.png)
![4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14650420.png)
